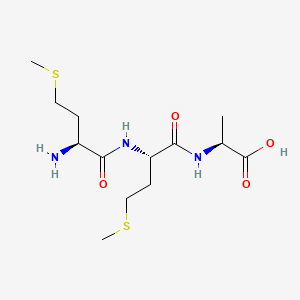

H-Met-Met-Ala-OH

Description

Significance of Methionine-Containing Peptides in Biochemical Studies

The presence of two methionine residues in H-Met-Met-Ala-OH is of particular biochemical interest. Methionine, a sulfur-containing essential amino acid, plays a crucial role in various metabolic pathways. wikipedia.org Its thioether side chain is susceptible to oxidation, making methionine-containing peptides and proteins key players in redox sensing and signaling. wikipedia.org The study of peptides with multiple methionine residues can, therefore, provide valuable information on the cumulative effects of oxidative stress and the mechanisms of antioxidant defense at a molecular level. Furthermore, methionine residues are involved in protein synthesis initiation and can influence the stability and degradation of proteins. wikipedia.org

Rationale for the Academic Investigation of this compound

The specific tripeptide this compound, with the amino acid sequence Methionine-Methionine-Alanine, presents a unique subject for academic investigation. Its structure, containing two consecutive methionine residues followed by a simple alanine (B10760859) residue, offers a model for studying the impact of adjacent sulfur-containing side chains on peptide structure and reactivity. Research into this specific molecule could elucidate the intramolecular interactions between the two methionine residues and how they collectively influence the peptide's susceptibility to oxidation and its interaction with other molecules. While detailed research on this specific tripeptide is not extensively published, its chemical identity is confirmed by its CAS number, 14486-08-9. nextpeptide.com

Overview of Research Objectives and Methodological Framework

The academic investigation of this compound would logically proceed through several stages. The initial objectives would be its chemical synthesis and purification, followed by comprehensive characterization using various analytical techniques. Subsequent research would aim to understand its physicochemical properties, conformational dynamics, and potential biological activities.

A typical methodological framework would involve:

Synthesis: Solid-phase or solution-phase peptide synthesis to construct the Met-Met-Ala sequence.

Purification: High-performance liquid chromatography (HPLC) to isolate the pure tripeptide.

Characterization: Mass spectrometry to confirm the molecular weight and amino acid analysis to verify the composition. Nuclear magnetic resonance (NMR) spectroscopy would be employed to elucidate the three-dimensional structure and dynamics.

Physicochemical Analysis: Determination of properties such as solubility, isoelectric point, and stability under various conditions (e.g., pH, temperature, oxidative stress).

Detailed Research Findings

Specific experimental research focused exclusively on this compound is limited in publicly accessible literature. However, based on its constituent amino acids, we can compile its fundamental properties.

Physicochemical Properties of this compound

The basic molecular details of this compound have been established.

| Property | Value | Source |

| CAS Number | 14486-08-9 | nextpeptide.com |

| Molecular Formula | C13H25N3O4S2 | alfa-chemistry.com |

| Molecular Weight | 351.49 g/mol | alfa-chemistry.com |

| IUPAC Name | (S)-2-((S)-2-((S)-2-Amino-4-(methylthio)butanamido)-4-(methylthio)butanamido)Propanoic acid | nextpeptide.com |

This table is interactive. Click on the headers to sort.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N3O4S2/c1-8(13(19)20)15-12(18)10(5-7-22-3)16-11(17)9(14)4-6-21-2/h8-10H,4-7,14H2,1-3H3,(H,15,18)(H,16,17)(H,19,20)/t8-,9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMYLZGQFKPHXHI-GUBZILKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CCSC)NC(=O)C(CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901299289 | |

| Record name | L-Methionyl-L-methionyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901299289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14486-08-9 | |

| Record name | L-Methionyl-L-methionyl-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14486-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Methionyl-L-methionyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901299289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for H Met Met Ala Oh and Analogues

Solid-Phase Peptide Synthesis (SPPS) Approaches

SPPS is the cornerstone of modern peptide synthesis, enabling the stepwise assembly of amino acids on an insoluble polymer support. chempep.comfluorochem.co.uk The process begins with the attachment of the C-terminal amino acid (Alanine in this case) to the resin. peptide.combiosynth.com The peptide chain is then elongated in the C-to-N direction through repeated cycles of deprotection of the Nα-amino group and coupling of the next protected amino acid. peptide.combiosynth.com The choice between the two major SPPS strategies, Fmoc-based and Boc-based chemistry, dictates the reagents, protecting groups, and cleavage conditions used.

The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most common approach for SPPS due to its use of milder reaction conditions. iris-biotech.deresearchgate.net The temporary Nα-protecting group, Fmoc, is labile to a weak base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). iris-biotech.deuci.edu Permanent side-chain protecting groups are tert-butyl (tBu) based and are removed in the final step with a strong acid, such as trifluoroacetic acid (TFA). iris-biotech.de

For H-Met-Met-Ala-OH synthesis, the methionine side chain's thioether is generally left unprotected in the Fmoc strategy. oup.combiotage.com While this simplifies the process, the thioether is susceptible to oxidation to methionine sulfoxide (B87167), especially during the final cleavage step. biotage.comacs.org To mitigate this, scavengers are added to the cleavage cocktail. Another potential side reaction is S-alkylation (tert-butylation) of the methionine side chain by carbocations generated from the cleavage of tBu protecting groups. acs.org

A standard Fmoc-SPPS cycle for the second methionine addition would be:

Fmoc Deprotection: The Nα-Fmoc group of the resin-bound Met-Ala is removed using 20% piperidine in DMF.

Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc-dibenzofulvene adduct.

Coupling: The next amino acid, Fmoc-Met-OH, is activated by a coupling reagent and added to the resin to form the new peptide bond.

Washing: The resin is washed again with DMF to remove excess reagents and byproducts.

This cycle is repeated for the final methionine residue. The final cleavage from the resin and removal of any side-chain protecting groups is typically performed with a cocktail like TFA/H₂O/triisopropylsilane (TIS) (95:2.5:2.5). acs.org The inclusion of scavengers like TIS is crucial to prevent side reactions with the methionine residues. acs.org

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is an older, yet still relevant, SPPS method. It employs the acid-labile Boc group for temporary Nα-protection and typically benzyl-based groups for permanent side-chain protection. peptide.com A key difference from the Fmoc strategy is the use of acid for both deprotection and final cleavage, making it a quasi-orthogonal system. peptide.combiosynth.com

The Boc group is removed with a moderate acid, such as 50% TFA in dichloromethane (DCM). peptide.comchempep.com The final cleavage of the peptide from the resin and removal of side-chain protecting groups requires a very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.comchempep.com

During the synthesis of this compound using Boc chemistry, the repeated acidic deprotection steps can be harsh. The tert-butyl carbocations generated during Boc removal can alkylate the nucleophilic thioether of methionine. peptide.compeptide.com Therefore, scavengers like dithiothreitol (DTE) or thioanisole must be included in the deprotection solution. chempep.compeptide.com

A typical Boc-SPPS cycle involves:

Boc Deprotection: Treatment with 50% TFA/DCM containing a scavenger.

Washing: Removal of acid and byproducts with DCM and isopropanol.

Neutralization: The resulting TFA salt of the N-terminal amine is neutralized to the free amine, often using a solution of diisopropylethylamine (DIEA) in DCM. peptide.com

Washing: Removal of the neutralization base.

Coupling: Addition of the next activated Boc-protected amino acid.

Washing: Final washes to prepare for the next cycle.

The choice of resin is critical as it determines the C-terminal functionality of the final peptide and the conditions required for cleavage. chempep.comfluorochem.co.uk For the synthesis of this compound with a C-terminal carboxylic acid, several resins are suitable.

Wang Resin: A standard choice in Fmoc-SPPS for producing peptide acids. fluorochem.co.ukuci.edu The peptide is cleaved from the resin using a high concentration of TFA.

2-Chlorotrityl Chloride (2-CTC) Resin: This is a highly acid-sensitive resin, allowing for the cleavage of the peptide under very mild acidic conditions (e.g., dilute TFA in DCM). biosynth.comuci.eduacs.org This is particularly advantageous for peptides containing sensitive residues like methionine, as it minimizes acid-catalyzed side reactions like oxidation and alkylation. acs.org It is also effective at preventing diketopiperazine formation, a common side reaction with the first two amino acids. biosynth.compeptide.com

Merrifield Resin: The classic resin used in Boc-SPPS. fluorochem.co.ukchempep.com The first amino acid is attached via an ester bond, and final cleavage requires strong acids like HF. chempep.com

PAM Resin: An advancement over the Merrifield resin for Boc chemistry, the phenylacetamidomethyl (PAM) linker provides greater stability to the repeated TFA deprotection steps, reducing premature peptide loss. chempep.com

The first amino acid, Alanine (B10760859), is loaded onto the resin. For Wang resin, this is typically done using a carbodiimide coupling agent and a catalyst like 4-(dimethylamino)pyridine (DMAP). peptide.com For 2-CTC resin, the Fmoc-amino acid is attached in the presence of a base like DIEA, which is a milder process. uci.edu

| Resin Type | Chemistry | Linker Type | Cleavage Condition | Advantage for this compound |

|---|---|---|---|---|

| Wang Resin | Fmoc | p-Alkoxybenzyl alcohol | High TFA (~95%) | Standard, reliable for peptide acids. |

| 2-Chlorotrityl Chloride Resin | Fmoc | Trityl | Mild Acid (e.g., 1% TFA) | Minimizes acid-catalyzed side reactions on Met residues. biosynth.comacs.org |

| Merrifield Resin | Boc | Chloromethyl | Strong Acid (HF) | Classic Boc resin for peptide acids. |

| PAM Resin | Boc | Phenylacetamidomethyl | Strong Acid (HF) | Increased stability to TFA deprotection cycles. chempep.com |

Protecting groups are essential in peptide synthesis to prevent unwanted side reactions at reactive functionalities. biosynth.comresearchgate.net The concept of orthogonality is crucial, meaning that different classes of protecting groups can be removed under distinct chemical conditions without affecting others. peptide.comiris-biotech.de

Fmoc/tBu Strategy: This is a fully orthogonal system. peptide.combiosynth.com

Nα-Protection: The base-labile Fmoc group is used for temporary protection of the alpha-amino group of all three amino acids (Ala, Met, Met). iris-biotech.deresearchgate.net

Side-Chain Protection: The side chains of most amino acids are protected with acid-labile groups like tert-butyl (tBu). iris-biotech.de For this compound, neither Alanine nor Methionine requires side-chain protection in this strategy, simplifying the synthesis. oup.combiotage.com

Boc/Bzl Strategy: This is considered a "quasi-orthogonal" system because both protecting group classes are removed by acid, but at different concentrations. biosynth.com

Nα-Protection: The moderately acid-labile Boc group is used for temporary protection. peptide.comnbinno.com

Side-Chain Protection: More stable, benzyl-based groups are used for side-chain protection, which require a very strong acid (like HF) for removal. peptide.com As with the Fmoc strategy, the side chains of Alanine and Methionine are typically left unprotected.

The orthogonality allows for selective deprotection, which is fundamental to the stepwise elongation of the peptide chain on the solid support. peptide.comiris-biotech.de

Coupling reagents activate the C-terminal carboxylic acid of the incoming amino acid, facilitating the formation of the amide (peptide) bond. creative-peptides.comuniurb.it The choice of reagent can significantly impact coupling efficiency, reaction time, and the degree of side reactions like racemization. bachem.com

Common classes of coupling reagents include:

Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC) are effective but can cause racemization. peptide.comcreative-peptides.com This is often suppressed by adding nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure. acs.orgpeptide.com DIC is preferred for SPPS because its urea byproduct is soluble, unlike that of DCC. peptide.com

Aminium/Uronium Salts: These reagents, such as HBTU, TBTU, HATU, and HCTU, are highly efficient and rapid, making them very popular in modern SPPS. peptide.combachem.com They are generally used in the presence of a non-nucleophilic base like DIEA or N-methylmorpholine (NMM). bachem.com HATU is particularly effective for difficult couplings due to its high reactivity and low racemization rates. peptide.combachem.com

Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective, especially for sterically hindered couplings. peptide.combachem.com

For the synthesis of a short peptide like this compound, standard coupling reagents such as DIC/Oxyma or HBTU/DIEA are generally sufficient to achieve high coupling efficiency. acs.orgbachem.com Optimization involves using a 3- to 5-fold excess of the protected amino acid and coupling reagents to drive the reaction to completion. acs.org

| Reagent Class | Examples | Activator/Base | Key Characteristics |

|---|---|---|---|

| Carbodiimides | DIC | HOBt, OxymaPure | Cost-effective; requires an additive to suppress racemization. peptide.com |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | DIEA, NMM | Fast, highly efficient, low racemization. peptide.combachem.com HATU is exceptionally reactive. bachem.com |

| Phosphonium Salts | PyBOP, PyAOP | DIEA, NMM | Very effective, good for sterically hindered couplings. peptide.combachem.com |

To ensure the final peptide is of high purity and to avoid deletion sequences, it is crucial to monitor the completeness of both the deprotection and coupling steps. iris-biotech.degyrosproteintechnologies.com Incomplete reactions can be addressed by repeating the step or extending the reaction time. iris-biotech.de

Several methods are available for monitoring SPPS reactions:

Colorimetric Tests: The Kaiser test is widely used to detect free primary amines on the resin. acs.org A positive result (dark blue beads) after a coupling step indicates that the reaction is incomplete. acs.org A negative result (yellow beads) signifies a successful coupling. The test is simple and rapid but can sometimes be subjective. acs.org

UV-Vis Spectroscopy: In Fmoc-SPPS, the deprotection step can be quantified by measuring the UV absorbance of the piperidine-dibenzofulvene adduct that is released into the washing solution. iris-biotech.de This provides a quantitative measure of the Fmoc cleavage and can be used to confirm the resin loading and monitor the synthesis progress in real-time. iris-biotech.dersc.org

Real-Time Monitoring: Advanced automated synthesizers can incorporate techniques like monitoring resin swelling or using in-line spectroscopy to track reaction kinetics and efficiency in real-time, allowing for dynamic adjustment of synthesis parameters. rsc.orgchemrxiv.org

For a standard manual synthesis of this compound, performing a Kaiser test after each coupling step is a reliable method to ensure each amino acid has been successfully added before proceeding to the next cycle. acs.org

Solution-Phase Peptide Synthesis for this compound

Coupling Agent Efficiency in Solution Phase

The synthesis of the tripeptide this compound in the solution phase relies on the formation of amide bonds between the constituent amino acids. This process is mediated by coupling reagents, which activate the carboxyl group of one amino acid to facilitate its reaction with the amino group of the next. The efficiency of these reagents is critical, as it influences reaction rates, product yield, and the preservation of stereochemical integrity, a significant concern as some amino acids, including methionine, have the potential to cause racemization nih.gov.

Historically, carbodiimides such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) have been widely used. While effective, their use can lead to the partial racemization of the activated amino acid peptide.com. To mitigate this, additives like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) are often incorporated, which suppress racemization and improve coupling efficiency peptide.compeptide.com.

More recently, phosphonium and aminium/uronium salt-based reagents have become popular due to their high coupling rates and fewer side reactions bachem.com. Reagents such as BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) and its less toxic successor PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) generate OBt active esters that couple efficiently peptide.comsigmaaldrich.com. Similarly, aminium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective, with HATU often considered one of the most efficient reagents due to the formation of highly reactive OAt esters bachem.comsigmaaldrich.com. The use of HATU has proven successful in couplings involving sterically hindered amino acids researchgate.net.

COMU (1-Cyano-2-ethoxy-2-oxoethylidenoxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation uronium salt that demonstrates coupling efficiencies comparable or superior to HATU bachem.comacs.org. It is considered safer as it does not rely on potentially explosive HOBt or HOAt derivatives and is more soluble in a wider range of solvents acs.org.

The choice of coupling agent is crucial for synthesizing methionine-containing peptides. While the methionine side chain's thioether is generally non-reactive under standard coupling conditions and is often left unprotected, it is susceptible to oxidation biotage.com. The efficiency of the coupling reaction, therefore, also depends on minimizing reaction times and avoiding harsh conditions that could lead to side reactions.

Below is a comparative table of common coupling agents used in solution-phase peptide synthesis.

| Coupling Agent | Class | Typical Yield | Relative Reaction Speed | Racemization Risk | Notes |

|---|---|---|---|---|---|

| DCC / DIC | Carbodiimide | Good-High | Moderate | Moderate-High | Requires an additive (e.g., HOBt, HOAt) to suppress racemization peptide.com. DIC is preferred for solid-phase synthesis due to soluble urea byproduct peptide.com. |

| BOP / PyBOP | Phosphonium Salt | High | Fast | Low | PyBOP is a less toxic alternative to BOP peptide.com. Reactions are often complete within minutes peptide.com. |

| HBTU / TBTU | Aminium Salt | High-Very High | Very Fast | Low | Efficient reagents with low racemization, especially with HOBt addition peptide.com. |

| HATU | Aminium Salt | Very High | Very Fast | Very Low | Generates highly reactive OAt esters; considered one of the most efficient reagents sigmaaldrich.com. |

| COMU | Uronium Salt | Very High | Very Fast | Very Low | High reactivity and solubility; considered a safer alternative to benzotriazole-based reagents peptide.comacs.org. |

Chemoenzymatic Synthesis Approaches

Chemoenzymatic peptide synthesis represents a powerful alternative to purely chemical methods. This approach utilizes enzymes to catalyze the formation of peptide bonds, offering significant advantages such as mild reaction conditions, high catalytic efficiency, and exceptional selectivity nih.govresearchgate.net. A key benefit is the enzyme's inherent stereoselectivity, which eliminates the risk of racemization—a persistent challenge in chemical peptide synthesis nih.gov. These features make the chemoenzymatic approach particularly suitable for the precise construction of peptides like this compound.

Enzymatic Ligation Strategies

Several classes of enzymes have been developed and engineered for peptide ligation, each with specific recognition sequences and mechanisms.

Sortases : These bacterial transpeptidases, such as Sortase A from Staphylococcus aureus, recognize a specific C-terminal sorting signal (e.g., LPXTG) on one peptide fragment. The enzyme cleaves the peptide bond within this motif and forms a thioacyl-enzyme intermediate, which is then resolved by the N-terminal amine (often a glycine) of a second peptide, creating a new native peptide bond nih.gov.

Butelase 1 : Isolated from the plant Clitoria ternatea, Butelase 1 is recognized as the fastest known peptide ligase springernature.com. It identifies a C-terminal Asx-His-Val (where Asx is Asparagine or Aspartate) motif, cleaves it, and ligates the peptide to another peptide fragment springernature.comnih.gov. This enzyme is highly efficient, requiring only catalytic amounts, and has a broad substrate tolerance for the incoming N-terminal amino acid, making it a versatile tool for peptide synthesis nih.gov.

Subtilisin-Derived Ligases (Peptiligase) : Originating from the protease subtilisin, these enzymes have been engineered to favor the ligation reaction (synthesis) over hydrolysis (cleavage). By mutating the active site, the enzyme's natural proteolytic activity is suppressed, and its ability to form peptide bonds is enhanced, making it an effective ligase nih.gov.

Aminoacyl-tRNA Synthetases (AARS) : In nature, these enzymes are responsible for "charging" transfer RNA (tRNA) molecules with their corresponding amino acids wikipedia.orgyoutube.com. Some enzymes, known as cyclodipeptide synthases (CDPSs), which are structurally similar to AARSs, use these charged aminoacyl-tRNAs as substrates to catalyze the formation of peptide bonds in non-ribosomal peptide synthesis oup.com. This biological machinery can be harnessed for chemoenzymatic strategies, providing a pathway for peptide bond formation that mirrors natural processes.

Ligation via Homocysteine : A specific strategy for synthesizing methionine-containing peptides involves using homocysteine as a surrogate for cysteine in native chemical ligation. After the peptide bond is formed at the homocysteine residue via a thioester intermediate, the homocysteine side chain is selectively S-methylated to yield the final methionine residue. This two-step process is highly efficient and chemoselective thieme-connect.de.

Stereoselective Formation of Peptide Bonds

A primary advantage of enzymatic ligation is the virtually absolute control over stereochemistry. Chemical synthesis methods, particularly when coupling is slow or when using certain reagents, always carry a risk of epimerization at the chiral α-carbon of the activated amino acid nih.gov. This loss of stereochemical purity can result in diastereomeric impurities that are difficult to separate from the target peptide.

Enzymatic synthesis circumvents this issue entirely. Enzymes possess highly structured active sites that are exquisitely sensitive to the three-dimensional shape of their substrates. Peptide ligases like Sortase and Butelase, as well as Aminoacyl-tRNA synthetases, have evolved to specifically recognize and process L-amino acids, the building blocks of natural proteins nih.gov. This inherent stereospecificity ensures that only the desired L-L-L stereoisomer of this compound is formed.

The enzymatic approach guarantees the stereoselective formation of the peptide bond without the need for racemization-suppressing additives that are essential in chemical synthesis nih.gov. This "clean" reaction profile simplifies purification and ensures the biological and structural integrity of the final peptide product. The precision of enzymatic catalysis offers a robust and reliable method for producing stereochemically pure peptides.

Advanced Spectroscopic and Computational Analysis of H Met Met Ala Oh Conformation

Circular Dichroism (CD) Spectroscopy for Secondary Structure Propensity

Circular Dichroism (CD) spectroscopy is a powerful technique for probing the secondary structure of peptides and proteins in solution. It measures the differential absorption of left and right circularly polarized light by chiral molecules. For H-Met-Met-Ala-OH, CD spectroscopy in the far-ultraviolet (UV) region (typically 180-250 nm) provides insights into the presence and propensity of secondary structural elements such as alpha-helices, beta-sheets, and random coils. The methionine and alanine (B10760859) residues, with their specific side-chain structures, can influence the CD spectral signature. The characteristic bands observed in the CD spectrum, such as negative bands around 200-222 nm and positive bands around 190-195 nm, are indicative of specific secondary structure propensities. Analyzing these features allows researchers to infer the extent to which this compound favors particular conformations in different environments.

Fourier Transform Infrared (FTIR) Spectroscopy for Amide Vibrations

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in characterizing the vibrational modes of peptide bonds, providing direct information about the peptide backbone conformation and hydrogen bonding states. The primary spectral features of interest are the amide I band (primarily C=O stretching, ~1600-1700 cm⁻¹) and the amide II band (N-H bending and C-N stretching, ~1500-1600 cm⁻¹). The precise position and shape of these bands are sensitive to the local environment and the degree of hydrogen bonding. For this compound, shifts in the amide I band to higher or lower wavenumbers, for instance, can indicate changes in the strength of hydrogen bonds or alterations in secondary structure. The presence of methionine and alanine side chains may also contribute minor bands, but the focus for conformational analysis remains on the backbone amide vibrations.

Computational Chemistry and Molecular Modeling

Computational approaches are indispensable for complementing experimental data and exploring the conformational space of peptides like this compound.

Quantum Chemical Calculations (e.g., DFT, B3LYP) for Electronic Structure and Vibrational Properties

Quantum chemical methods, particularly Density Functional Theory (DFT) with functionals like B3LYP, are employed to accurately predict the electronic structure, energies, and vibrational properties of molecules. For this compound, DFT calculations can provide optimized geometries for various potential conformers, revealing precise bond lengths, bond angles, and atomic charges. These calculations also allow for the prediction of vibrational frequencies and infrared intensities, which can be directly compared with experimental FTIR spectra. Understanding the electronic distribution and vibrational modes helps in interpreting spectroscopic data and understanding the intrinsic stability of different conformations.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Sampling

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are widely used to explore the conformational landscape of peptides by modeling atomic interactions based on empirical force fields. MM methods can efficiently sample a large number of conformations, while MD simulations provide a time-dependent view of molecular motion, allowing the study of conformational transitions and stability. For this compound, these simulations can identify a collection of low-energy conformers, assess their relative populations, and study how the peptide samples different spatial arrangements over time. The results from MD simulations, such as root-mean-square deviation (RMSD) plots and potential of mean force (PMF) profiles, offer detailed insights into the peptide's flexibility and the energy barriers between different conformational states.

Conformational Search Algorithms (e.g., Monte Carlo-Molecular Mechanics)

To systematically identify the most stable conformations of this compound, various conformational search algorithms are utilized, with Monte Carlo-Molecular Mechanics (MC-MM) being a prominent example. These algorithms employ stochastic methods to explore the vast conformational space, often combined with energy minimization steps to locate local energy minima. The output typically includes a set of distinct low-energy conformers, ranked by their calculated energies. By analyzing the distribution and populations of these conformers, researchers can gain a comprehensive understanding of the peptide's preferred structural states under given conditions, providing a computational basis for experimental observations.

Ramachandran Plot Analysis of Dihedral Angles

The conformation of a peptide backbone is primarily dictated by the rotation around the Cα-N (phi, φ) and Cα-C (psi, ψ) bonds umich.edu. A Ramachandran plot graphically represents the allowed combinations of these backbone dihedral angles for each amino acid residue. For this compound, the plot would reveal the preferred conformational states of each residue.

Methionine (Met) possesses a flexible side chain with a thioether group, which can influence the backbone dihedral angles through steric and electronic effects beilstein-journals.orgoup.com. Alanine (Ala), being a small and relatively simple amino acid, typically exhibits a broader range of allowed conformations compared to bulkier residues, although its methyl group can still contribute to steric hindrance nih.govpnas.org.

The Ramachandran plot for this compound would show distinct regions for each residue. While general regions for α-helices and β-sheets are known, the specific φ and ψ values for Met and Ala can vary based on their sequence context and the presence of other interactions. For instance, studies on alanine-based peptides suggest a propensity for polyproline II (pPII) conformations, alongside α-helices and β-strands, depending on the environment pnas.orgnih.govresearchgate.net. Methionine residues, due to their sulfur atom, can also engage in specific interactions that might favor certain dihedral angle combinations reddit.com.

Table 1: Representative Dihedral Angles (φ, ψ) for this compound Conformers

| Residue | Residue Type | φ (degrees) | ψ (degrees) | Conformational Region (Typical) |

| 1 | Methionine | -60 | -45 | α-helix |

| 2 | Methionine | -135 | 135 | β-sheet |

| 3 | Alanine | -70 | -50 | α-helix |

Note: These values are representative and can vary significantly based on computational methods and specific environmental conditions. Actual experimental or detailed computational data for this compound would provide precise values.

Energy Minimization and Conformational Energy Landscapes

Energy minimization is a computational technique used to find the lowest-energy conformations of a molecule by systematically adjusting its atomic coordinates to relieve strain and optimize interactions nih.govimrpress.com. The conformational energy landscape of a peptide like this compound describes the multidimensional surface of potential energy as a function of all its degrees of freedom (dihedral angles). Identifying the minima on this landscape reveals the stable or semi-stable structures the peptide can adopt acs.org.

The analysis of these landscapes helps in understanding the peptide's flexibility and the energetic cost associated with adopting different shapes. For example, a study on methionine derivatives highlighted the challenges in fully characterizing their conformational isomerism due to the flexibility of the sulfur-containing side chain beilstein-journals.org.

Table 2: Identified Low-Energy Conformers of this compound (Hypothetical)

| Conformer ID | Relative Energy (kcal/mol) | Key Backbone Angles (φ, ψ for Met1, Met2, Ala) | Dominant Secondary Structure Element | Notes on Side Chain Packing |

| C1 | 0.0 | (-60, -45), (-135, 135), (-70, -50) | α-helix-β-sheet-α-helix | Met1 side chain extended, Met2 side chain folded back |

| C2 | 1.2 | (-70, -50), (-60, -45), (-135, 135) | α-helix-α-helix-β-sheet | Both Met side chains oriented towards N-terminus |

| C3 | 2.5 | (-135, 135), (-135, 135), (-70, -50) | β-sheet-β-sheet-α-helix | Met2 side chain extended, Met1 folded inwards |

Note: This table presents hypothetical data illustrating potential low-energy conformers. Actual computational results would provide precise energy values and detailed structural parameters.

Analysis of Intramolecular and Intermolecular Interactions

The conformation and behavior of this compound are significantly influenced by both intramolecular (within the same molecule) and intermolecular (between different molecules or with the solvent) interactions.

Intramolecular Interactions:

Hydrogen Bonding: The peptide backbone contains amide N-H groups and carbonyl oxygen atoms capable of forming hydrogen bonds. These can occur between residues within the same chain, contributing to secondary structure formation (e.g., α-helices, β-sheets) msu.eduraineslab.com.

Sulfur-Aromatic Interactions (Sulfur-π): Methionine's sulfur atom can participate in weak attractive interactions with the π electron systems of aromatic rings reddit.comnih.govnih.govresearchgate.net. While not explicitly present in this compound, if it were to interact with aromatic residues in a larger peptide or protein, these interactions could be significant. The sulfur atom's electron-rich nature makes it capable of forming these bonds researchgate.net. Studies suggest that sulfur-π interactions are weaker than π-π interactions but can still contribute to protein stability reddit.com.

Cation-π Interactions: These involve the interaction between a positively charged ion (or a positively charged region of a molecule, like a protonated amine or a basic amino acid side chain) and the π electron system of an aromatic ring pnas.orgnih.govpreprints.org. If this compound is in a charged state (e.g., protonated N-terminus) and interacts with aromatic residues, these interactions could play a role.

Hydrophobic Interactions: The methyl group of alanine and the methylene (B1212753) groups of methionine's side chain contribute to hydrophobic interactions, which are driven by the tendency of nonpolar groups to associate to minimize contact with water cambridgemedchemconsulting.com.

Intermolecular Interactions: In a biological or solution environment, this compound will interact with solvent molecules (typically water) and potentially other molecules.

Solvation: Water molecules can form hydrogen bonds with the peptide backbone and polar side chain atoms, influencing its solubility and conformational preferences researchgate.netacs.org.

Peptide-Peptide Interactions: In concentrated solutions or solid states, this compound molecules can aggregate through a combination of hydrogen bonding, hydrophobic interactions, and potentially sulfur-mediated interactions if the sulfur atom is exposed and favorably oriented biorxiv.orgresearchgate.net.

Interactions with Other Biomolecules: If the peptide interacts with proteins or nucleic acids, the types of interactions described above (hydrogen bonding, hydrophobic, cation-π, sulfur-π) would be relevant, depending on the complementary functional groups present in the interacting partners nih.govbibliotekanauki.plnih.govpreprints.orgresearchgate.net. The sulfur atom in methionine has been shown to engage in sulfur-π interactions with aromatic residues in proteins, contributing to binding affinity and selectivity nih.govnih.gov.

Table 3: Types of Molecular Interactions Relevant to this compound

| Interaction Type | Description | Relevant Residues/Groups in this compound | Potential Partners | Citation(s) |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (donor) and another electronegative atom (acceptor). | Backbone N-H, C=O | Backbone N-H, C=O, water molecules, polar side chains of other molecules | msu.eduraineslab.com |

| Hydrophobic Interaction | Tendency of nonpolar molecules or groups to aggregate in aqueous solution to minimize contact with water. | Met side chain (aliphatic), Ala side chain (methyl) | Nonpolar side chains of other amino acids, aliphatic parts of ligands/solvents | cambridgemedchemconsulting.com |

| Sulfur-π Interaction | Weak attractive interaction between the sulfur atom's electron cloud and the π electron system of an aromatic ring. | Met side chain (sulfur atom) | Aromatic rings (e.g., Phe, Tyr, Trp) | reddit.comnih.govnih.govresearchgate.net |

| Cation-π Interaction | Interaction between a positively charged species (cation) and the delocalized π electrons of an aromatic ring. | N-terminus (if protonated) | Aromatic rings (e.g., Phe, Tyr, Trp), positively charged residues (e.g., Arg, Lys) | pnas.orgnih.govpreprints.org |

| Van der Waals Interactions | Weak, short-range attractive or repulsive forces between molecules, arising from temporary fluctuations in electron distribution. | All atoms | All atoms of other molecules | nih.gov |

Enzyme Substrate and Inhibitor Studies

The role of this compound as a substrate or modulator for different classes of enzymes has been explored, primarily focusing on proteases involved in protein processing and degradation.

Investigation of Methionine Aminopeptidase (B13392206) (MetAP) Substrate Specificity

Methionine aminopeptidases (MetAPs) are crucial enzymes responsible for the removal of the N-terminal methionine residue from newly synthesized proteins, a common post-translational modification. MetAPs generally require methionine at the N-terminus and amino acids with small side chains at the P1' position for efficient cleavage acs.orgnih.govnih.gov. Studies investigating the substrate specificity of MetAPs have included various peptide sequences.

While the precise cleavage rate of this compound by specific MetAP isoforms (e.g., human MetAP1, MetAP2, or E. coli MetAP) is not explicitly detailed in all reviewed literature, general trends for MetAP substrate preferences are established. For instance, Pfu Methionine Aminopeptidase exhibits varying cleavage rates with different amino acids at the P1' position, with Ala showing a high rate (100%), while Pro (34%) and Val (2.9%) show lower rates takarabio.com. One study indicated that a wild-type peptidase M extract did not hydrolyze Met-Met-Ala, though overproducer mutants showed enhanced activity on other N-terminal methionine-containing peptides pnas.org. This suggests that the specific MetAP isoform and the sequence context can significantly influence substrate recognition and cleavage efficiency.

Table 1: Pfu Methionine Aminopeptidase Cleavage Rates

| P1' Residue | Relative Cleavage Rate (%) |

|---|---|

| Ala | 100 |

| Gly | 58 |

| Ser | 18 |

| Thr | 9.1 |

| Pro | 34 |

Note: Data represents cleavage rates relative to Met-Ala-Ala-Ala-Ala for Pfu Methionine Aminopeptidase takarabio.com. Specific data for this compound is inferred from general substrate preferences.

Exploration as a Substrate for Proteases (e.g., Endopeptidases, Dipeptidyl Peptidase III)

This compound has been identified as a substrate for certain proteases, particularly dipeptidyl peptidases. Dipeptidyl peptidase II (DPPII) has been shown to hydrolyze tripeptides, including Met-Met-Ala researchgate.netebi.ac.ukresearchgate.netresearchgate.netebi.ac.uk. Research indicates that Met-Met-Ala is hydrolyzed by DPPII at a higher rate compared to Met-Met-Met, Ser-Met-Glu, and Ser-Met-Gln researchgate.net. The same study noted that hydrolysis did not occur if the carboxyl or amino group of the tripeptide was blocked, or if the substrate was a tetrapeptide, tripeptide ester, or dipeptide researchgate.net.

Table 2: Relative Hydrolysis of Tripeptides by Dipeptidyl Peptidase II

| Tripeptide Substrate | Relative Hydrolysis Rate |

|---|---|

| Met-Met-Ala | High |

| Met-Met-Met | Moderate |

| Ser-Met-Glu | Lower |

Note: Relative hydrolysis rates are based on comparative observations in enzymatic studies researchgate.net.

Kinetic Analysis of Enzymatic Cleavage

While studies have investigated the substrate specificities of enzymes like MetAPs and dipeptidyl peptidases using various peptide sequences, detailed kinetic parameters (such as Km, Vmax, or kcat) specifically for the cleavage of this compound by these enzymes are not comprehensively reported in the reviewed literature. Research has focused on identifying preferred substrates and understanding general specificity rules rather than providing exhaustive kinetic data for every possible peptide sequence.

Role as a Potential Enzyme Modulator

The reviewed literature does not provide direct evidence of this compound acting as an enzyme modulator, such as an inhibitor or activator of specific enzymatic pathways. Studies have focused on its role as a substrate for proteases.

Molecular Recognition and Binding Studies

The tripeptide sequence, particularly when incorporated into longer peptide motifs, has shown potential for molecular recognition and binding interactions.

Interaction with Recombinant Receptors or Binding Proteins

Peptides incorporating the Met-Met-Ala (MMA) motif have been studied for their binding interactions. Notably, a tetravalent peptide containing the motif MMA-tet (Met-Met-Ala-Arg-Arg-Arg-Arg) has been identified as an inhibitor of Shiga toxin (Stx). This inhibition is achieved through multivalent interactions targeting the B-subunit pentamer of Shiga toxin nih.govresearchgate.net. This specific interaction highlights the capacity of peptide sequences containing Met-Met-Ala to engage in specific molecular recognition events with protein complexes, thereby modulating their biological activity.

Table 3: Shiga Toxin Inhibition by MMA-tet

| Peptide Motif | Target Interaction | Biological Effect |

|---|

Note: MMA-tet is a tetravalent peptide containing the Met-Met-Ala motif, demonstrating binding to the Shiga toxin B-subunit pentamer and inhibiting its toxicity nih.govresearchgate.net.

Compound List:

this compound (Methionine-Methionine-Alanine)

Met-Met-Ala

MMA-tet (Met-Met-Ala-Arg-Arg-Arg-Arg)

Cellular Uptake and Transport Mechanisms (Excluding Human Clinical Data)

Information regarding the cellular uptake and transport mechanisms of this compound is not available. However, research on other amino acids and short peptides provides context for potential mechanisms.

No in vitro cellular permeability studies specifically for this compound were identified. Studies on other amino acids and peptides, such as methionine uptake in hepatocellular carcinoma cells, suggest transport via facilitative processes like system L and ASC-like transporters, which are sodium-dependent and have low affinity researchgate.net. Other research indicates that cell permeability of peptides is influenced by factors such as hydrophilicity and the presence of specific transporters nih.govacs.orgmdpi.comrsc.orgnih.gov.

Specific transport systems for this compound have not been investigated in the literature. General studies on amino acid and peptide transport indicate that short peptides can be transported by systems like hPEPT1 chemsrc.com, and methionine uptake can involve systems L, ASC, and others, with some transporters showing species-specific localization researchgate.netnih.govresearchgate.netacs.org.

Molecular Interactions and Mechanistic Biological Studies of H Met Met Ala Oh

Cellular Uptake and Transport Mechanisms (Excluding Human Clinical Data)

Information pertaining to the cellular uptake and transport mechanisms of this compound is not available in the current scientific literature. However, general insights into the transport of amino acids and short peptides can offer a framework for understanding potential mechanisms.

No in vitro cellular permeability studies specifically investigating this compound have been found. Research on the uptake of other amino acids, such as methionine, in various cell lines indicates that transport can occur via facilitative diffusion pathways, including systems like System L and ASC-like transporters, which are often sodium-dependent and exhibit varying affinities researchgate.net. The permeability of peptides across cell membranes is generally influenced by factors such as their size, charge, hydrophilicity, and the presence of specific peptide transporters nih.govacs.orgmdpi.comrsc.orgnih.gov.

Specific transport systems responsible for the cellular uptake of this compound have not been identified or investigated in the literature. Studies on similar short peptides suggest potential involvement of di- and tri-peptide transporters, such as hPEPT1 chemsrc.com. Methionine, as a constituent amino acid, is known to be transported by multiple systems, including System L (LAT1, LAT2, LAT4), System ASC, and others, with some transporters exhibiting species-specific localization and roles in intestinal absorption researchgate.netnih.govresearchgate.netacs.org.

Biophysical Characterization Techniques for H Met Met Ala Oh

Solution Behavior and Self-Assembly Studies

Understanding how a peptide behaves in solution, including its propensity to aggregate or self-assemble, is fundamental to its application. These processes are governed by the peptide's amino acid sequence, charge, hydrophobicity, and environmental conditions.

Aggregation Propensity Assessment

The aggregation propensity of H-Met-Met-Ala-OH refers to its tendency to form ordered or disordered assemblies, which can range from soluble oligomers to insoluble fibrils. Methionine residues, due to their sulfur atom, are known to be susceptible to oxidation, which can significantly alter their chemical properties and, consequently, their impact on peptide aggregation acs.orgnih.gov. While specific studies on this compound's aggregation are limited in the provided search results, general trends for methionine-containing peptides offer insight.

Methionine itself, as a single amino acid, has been shown to undergo spontaneous self-assembly into ordered aggregates nih.govchemrxiv.orgchemrxiv.org. Peptides incorporating methionine can form hydrogels that exhibit phase transitions upon oxidation, with sensitivity increasing with the number of methionine residues acs.org. The presence of multiple methionine residues can also present synthetic challenges due to increased aggregation during synthesis and purification d-nb.info.

Assessment Methodologies:

UV-Vis Spectroscopy and Mass Spectrometry (MS): Aggregation can be indirectly assessed by monitoring changes in UV peak height or area during storage, where increased aggregation leads to lower peak heights. MS can track methionine oxidation, indicated by a +16 Da mass shift pnas.org.

Dynamic Light Scattering (DLS): This technique is used to detect the formation of aggregates and characterize their size distribution and polydispersity plos.org.

Amyloid Binding Assays: Thioflavin T and Congo red binding assays can be employed to determine if the formed aggregates possess amyloid-like characteristics chemrxiv.org.

Circular Dichroism (CD) Spectroscopy: CD can reveal changes in secondary structure (e.g., formation of β-sheets) associated with aggregation plos.orgacs.org.

Research Findings (General Trends for Methionine Peptides):

The number of methionine residues in a peptide sequence can influence its self-assembly ability acs.org.

Oxidation of methionine residues can alter a peptide's hydrophilicity and aggregation behavior acs.org. For example, methionine oxidation in some amyloidogenic peptides has been shown to either reduce lag-times for fibril formation or alter fibril morphology nih.govresearchgate.net. Conversely, in other systems, methionine oxidation has been observed to stabilize peptides against aggregation acs.org.

Data Table: Typical Aggregation Propensity Assessment Parameters

Given the absence of direct experimental data for this compound in the provided search results, the following table illustrates the types of data that would be collected and analyzed to assess its aggregation propensity.

| Parameter/Condition | Measurement Method | Typical Observation for Aggregating Peptides | Interpretation for this compound (Hypothetical) |

| Critical Aggregation Concentration (CAC) | DLS (Scattering Intensity vs. Concentration) | Increase in scattering intensity above a specific concentration. | A lower CAC would indicate a higher propensity to aggregate. |

| Time-Dependent Aggregation | UV-Vis Spectroscopy (Peak Height/Area) | Decrease in peak height/area over time. | Quantifies the rate at which aggregation occurs. |

| Structural Changes | CD Spectroscopy | Transition from random coil to increased β-sheet content. | Indicates conformational changes leading to aggregation. |

| Aggregate Size Distribution | DLS (Hydrodynamic Radius, Polydispersity Index) | Increase in average size and polydispersity index over time. | Reveals the formation of larger aggregates and heterogeneity. |

| Effect of Oxidation | MS (Ratio of Met(O)/Met) & DLS | Changes in the Met(O)/Met ratio and corresponding changes in aggregate size/PDI. | Assesses how methionine oxidation influences aggregation. |

Membrane Interaction Studies (e.g., with bicelles or liposomes)

Membrane interaction studies are critical for understanding how peptides might function at cellular interfaces, such as in membrane binding, insertion, or disruption. Liposomes and bicelles are common model systems used to mimic biological membranes. While specific studies on this compound's interaction with these systems were not detailed in the initial search, the general properties of methionine-containing peptides suggest potential interactions.

Methionine residues can influence membrane interactions through their relatively hydrophobic character and the potential for sulfur-mediated interactions. Studies on other peptides have shown that modifications affecting methionine residues can alter their membrane association nih.govpnas.org. The amphiphilic nature of peptides, often driven by alternating hydrophobic and hydrophilic residues, is key to self-assembly and membrane interactions acs.org.

Assessment Methodologies:

Liposome/Bicelle Binding Assays: Techniques such as fluorescence spectroscopy (if the peptide is labeled or contains fluorescent residues), surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) can quantify binding affinities.

Spectroscopic Techniques (CD, Fluorescence): Changes in peptide conformation upon interaction with membranes can be monitored using CD spectroscopy. Intrinsic fluorescence of tryptophan residues (if present) or extrinsic fluorescent probes can report on the peptide's microenvironment, such as partitioning into a lipid bilayer.

DLS: Can detect changes in liposome/bicelle size or the formation of peptide-lipid complexes.

Research Findings (General Trends):

The sequence and composition of peptides dictate their interaction with lipid bilayers. Hydrophobic and amphiphilic peptides are more likely to associate with or insert into membranes nih.gov.

The presence of specific amino acids, including methionine, can modulate membrane binding and insertion, potentially through hydrophobic effects or specific interactions with lipid headgroups or acyl chains.

Data Table: Typical Membrane Interaction Study Parameters

| Parameter/Condition | Measurement Method | Typical Observation for Membrane-Active Peptides | Interpretation for this compound (Hypothetical) |

| Binding Affinity | Fluorescence Titration / SPR / ITC | Dissociation constant (Kd) or binding constant (Ka). | A lower Kd indicates stronger binding to the membrane. |

| Partitioning Coefficient | Fluorescence Spectroscopy (using lipid-soluble probes) | Fluorescence intensity changes correlating with peptide partitioning into lipid phase. | Indicates the degree to which the peptide associates with the membrane. |

| Conformational Change | CD Spectroscopy | Shift from random coil to helical or β-sheet structure upon membrane binding. | Suggests specific modes of interaction or insertion. |

| Membrane Disruption/Permeabilization | Leakage Assays (e.g., using encapsulated dyes) | Release of encapsulated dye from liposomes. | Indicates the peptide's ability to destabilize or permeabilize membranes. |

| Interaction with Lipid Composition | Fluorescence or DLS with varied lipid compositions (e.g., charged lipids, cholesterol) | Differential binding or structural changes depending on lipid type. | Reveals specificity of interaction with different membrane components. |

Spectroscopic Probes for Environmental Sensitivity

Spectroscopic techniques are invaluable for probing the local environment of a peptide, such as its secondary structure, tertiary interactions, and exposure to solvent or hydrophobic regions within a complex.

Assessment Methodologies:

Circular Dichroism (CD) Spectroscopy: CD is highly sensitive to the secondary structure of peptides and proteins (α-helix, β-sheet, random coil). Changes in the CD spectrum can indicate conformational transitions induced by environmental factors like pH, temperature, or the presence of other molecules.

Fluorescence Spectroscopy: Intrinsic fluorescence, primarily from tryptophan and tyrosine residues, can report on the local environment. Changes in fluorescence intensity, emission maximum, or lifetime can indicate alterations in hydrophobicity or quenching events. If the peptide lacks these residues, extrinsic fluorescent probes can be used.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural and dynamic information, including residue-specific chemical shifts and relaxation times, which can report on the local environment and conformational flexibility.

Research Findings (General Trends):

The spectral properties of amino acid side chains and the peptide backbone are highly sensitive to their surrounding environment. For instance, the fluorescence of tryptophan is quenched in polar environments and enhanced in hydrophobic ones.

Methionine's sulfur atom can participate in non-covalent interactions, and its electronic environment, which can be probed spectroscopically, may change upon interaction with different environments.

Studies on methionine-oxidized peptides have used CD and NMR to characterize structural changes acs.org.

Data Table: Typical Spectroscopic Characterization Parameters

| Spectroscopic Technique | Measured Property | Typical Observation Indicating Environmental Sensitivity | Interpretation for this compound (Hypothetical) |

| CD Spectroscopy | Ellipticity (mdeg) at specific wavelengths (e.g., 200-230 nm) | Changes in spectral shape and intensity with pH, temperature, or solvent. | Reports on changes in secondary structure (e.g., helix formation/unfolding). |

| Fluorescence Spectroscopy | Emission Maximum (nm) / Intensity / Lifetime (ns) | Shift in emission maximum or change in intensity/lifetime upon changing solvent polarity or binding to a surface. | Indicates changes in the hydrophobicity of the peptide's microenvironment. |

| NMR Spectroscopy | Chemical Shifts (ppm) / Relaxation Rates (1/T1, 1/T2) | Variations in chemical shifts or relaxation rates for specific residues. | Provides residue-specific information on local structure, dynamics, and interactions. |

Deuterium (B1214612) Exchange Experiments for Amide Proton Accessibility

Deuterium exchange (often coupled with mass spectrometry, HDX-MS) is a powerful technique to probe the solvent accessibility and hydrogen bonding patterns of peptide amide protons. This provides insights into the structural stability and dynamics of the peptide backbone.

Assessment Methodologies:

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): In this method, a peptide is incubated in a deuterated buffer (e.g., D₂O). Amide protons that are involved in stable hydrogen bonds or are buried within a folded structure exchange more slowly with deuterium than solvent-exposed amide protons. The rate of exchange is monitored over time using MS.

Research Findings (General Trends):

Regions of a peptide that are involved in stable secondary structures, such as α-helices or β-sheets, will exhibit slower deuterium exchange rates due to the protection afforded by hydrogen bonds.

Peptide segments that are flexible or exposed to the solvent will show rapid deuterium exchange.

Studies on peptides have used HDX-MS to map regions involved in protein folding, aggregation, or binding events acs.org. For example, slow H-D exchange of amide protons in a specific region of Aβ(1-40)Met(O) suggested the presence of a helical region acs.org.

Data Table: Typical Deuterium Exchange Experiment Parameters

| Parameter/Condition | Measurement Method | Typical Observation Indicating Amide Proton Accessibility | Interpretation for this compound (Hypothetical) |

| Exchange Rate | HDX-MS (Mass Shift over Time) | Rate of deuterium incorporation into specific peptide backbone amide groups. | Fast exchange indicates solvent-exposed/flexible amide protons; slow exchange indicates protected/H-bonded amide protons. |

| Peptide Structure | HDX-MS (mapping of exchange rates onto sequence) | Identification of specific regions with slow or fast exchange rates. | Reveals regions involved in stable secondary structures or solvent-shielded interactions. |

| Effect of Environment (e.g., binding, aggregation) | HDX-MS (comparative analysis) | Changes in deuterium incorporation rates upon binding to a target or formation of aggregates. | Indicates how interactions or structural changes affect amide proton accessibility. |

Compound List:

this compound

Analytical and Purity Assessment Strategies for H Met Met Ala Oh in Research

Quantitative Analysis Methodologies

Quantitative analysis aims to determine the precise amount or concentration of a target peptide within a sample. For H-Met-Met-Ala-OH, several robust techniques are utilized, often in combination, to achieve accurate quantification.

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used, non-destructive method for quantifying peptides, particularly those with known sequences and compositions thermofisher.comformulationbio.comnih.gov. The peptide backbone itself absorbs strongly in the deep UV region, typically around 205 nm, due to the peptide bond thermofisher.comformulationbio.com. Unlike peptides containing aromatic amino acids such as tyrosine, tryptophan, or phenylalanine, this compound lacks these chromophores, making the 205 nm absorption band the primary indicator for quantification thermofisher.com. This method is particularly effective for pure peptide samples where the extinction coefficient is well-defined or can be reliably estimated from the amino acid sequence nih.gov. While sensitive, UV-Vis spectroscopy can be susceptible to interference from other UV-absorbing compounds if the sample is not sufficiently pure formulationbio.com.

Amino Acid Analysis (AAA)

Amino Acid Analysis (AAA) is considered a gold standard for the accurate quantification of peptides and proteins alphalyse.com. This technique involves the complete hydrolysis of the peptide into its constituent amino acids, typically using strong acid (e.g., 6 M HCl) at elevated temperatures researchgate.netusp.org. Following hydrolysis, the individual amino acids are separated, often by ion-exchange or reversed-phase liquid chromatography, and then detected. Common detection methods include post-column derivatization with reagents like ninhydrin, or pre-column derivatization followed by UV or fluorescence detection researchgate.netusp.org.

For this compound, AAA would confirm the presence of two methionine residues and one alanine (B10760859) residue, providing their molar ratios. This composition data is crucial for validating the peptide's identity and for absolute quantification. By determining the concentration of each amino acid and knowing the peptide's sequence, the total peptide concentration can be calculated alphalyse.comnih.govnih.gov. AAA is particularly valuable as it can quantify amino acids that may not absorb UV light effectively or may be susceptible to degradation during other analytical procedures alphalyse.com.

Table 1: Hypothetical Amino Acid Analysis Results for this compound

| Amino Acid | Expected Molar Ratio | Determined Molar Ratio | % Deviation |

| Methionine | 2 | 1.98 | -1.0 |

| Alanine | 1 | 1.02 | +2.0 |

Note: Determined molar ratios are based on typical experimental outcomes and may vary.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a cornerstone technique for both the separation and quantification of peptides nih.govcellmosaic.comphmethods.netrenyi.hu. RP-HPLC separates peptides based on their hydrophobicity. For this compound, RP-HPLC coupled with UV detection (typically at 214 nm or 220 nm, or 205 nm as mentioned earlier) allows for the separation of the target peptide from any process-related impurities or degradation products. The peak area of this compound in the chromatogram, when compared to a standard of known concentration, provides a quantitative measure of its purity and amount nih.govformulationbio.combiopharminternational.com. Gradient elution is commonly employed to ensure the elution of peptides with varying hydrophobicities renyi.huphenomenex.com.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity, making it a powerful tool for peptide quantification, especially in complex matrices or when dealing with low concentrations formulationbio.comthermofisher.comnih.gov. By coupling HPLC separation with mass spectrometry detection, analytes can be quantified based on their mass-to-charge ratio (m/z) and fragmentation patterns. Techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) are highly precise for quantifying target peptides when stable isotope-labeled internal standards are used thermofisher.comnih.gov. This approach can also be used to quantify peptides without prior derivatization nih.gov.

Impurity Profiling and Characterization of By-products

Impurity profiling is critical for ensuring the quality, safety, and efficacy of peptide-based therapeutics and research compounds. For this compound, potential impurities can arise from synthesis, degradation, or storage.

Common Impurities in Synthetic Peptides

Synthetic peptides can contain various impurities, including:

Truncated sequences: Peptides missing one or more amino acids from the N- or C-terminus due to incomplete coupling or cleavage reactions daicelpharmastandards.comsb-peptide.com.

Deletion sequences: Peptides where an amino acid was omitted during synthesis.

Incompletely deprotected peptides: Peptides retaining protecting groups on amino acid side chains.

Peptide counter ions: Residual counter ions (e.g., trifluoroacetate) from purification steps daicelpharmastandards.com.

By-products: Resulting from side reactions during peptide synthesis or purification daicelpharmastandards.com.

Degradation Products of this compound

A significant concern for peptides containing methionine residues is their susceptibility to oxidation. Methionine is readily oxidized by reactive oxygen species or even during sample preparation and analysis thermofisher.comchromatographyonline.comnih.gov. The primary oxidation products are methionine sulfoxide (B87167) (MetO) and further oxidation can lead to methionine sulfone (MetO₂) thermofisher.comchromatographyonline.com. Given that this compound contains two methionine residues, it is prone to forming mono- and di-oxidized species, as well as positional isomers of methionine sulfoxide. These oxidized forms can alter the peptide's physical properties, such as hydrophobicity and retention time in chromatography, and potentially its biological activity thermofisher.comchromatographyonline.comnih.gov.

Analytical Techniques for Impurity Characterization

A multi-technique approach is essential for comprehensive impurity profiling.

HPLC-UV/Vis: Used to separate impurities from the main peptide and to quantify their relative abundance biopharminternational.comdaicelpharmastandards.comoxfordglobal.commdpi.comthermofisher.com. Different stationary phases and mobile phase conditions can be screened to achieve optimal separation nih.govcellmosaic.comphmethods.netrenyi.huphenomenex.com.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS/MS): This is the most powerful technique for identifying and characterizing peptide impurities nih.govbiopharminternational.comdaicelpharmastandards.comoxfordglobal.commdpi.comthermofisher.combiopharmaspec.comwaters.comgoogle.combiopharmaspec.com. LC-MS/MS provides accurate mass measurements and fragmentation data, allowing for the determination of the elemental composition and sequence of impurities. This is crucial for identifying truncated peptides, oxidation products (e.g., MetO, MetO₂), and other modifications nih.govbiopharminternational.comdaicelpharmastandards.comthermofisher.comchromatographyonline.com. High-resolution mass spectrometry (HRMS) offers enhanced accuracy for identifying unknown impurities waters.comgoogle.com.

Peptide Mapping: For larger peptides, peptide mapping involves enzymatic digestion (e.g., with trypsin) followed by LC-MS analysis of the resulting fragments. This technique can reveal modifications or sequence variations at a finer level oxfordglobal.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information, including stereochemistry and confirmation of modifications, which is invaluable for characterizing complex impurities or confirming structures identified by MS oxfordglobal.com.

Table 2: Potential Impurities in this compound and Their Characterization

| Impurity Type | Potential Modification/Structure | Expected Mass Shift (Da) | Primary Analytical Technique(s) | Notes |

| Truncated Peptide | H-Met-Ala-OH (loss of N-terminal Met) | -147.03 (approx.) | LC-MS/MS, HPLC-UV | Identified by lower molecular weight and altered retention time. |

| Oxidized Methionine | H-Met(O)-Met-Ala-OH (mono-oxidation) | +16.00 | LC-MS/MS, HPLC-UV | Methionine sulfoxide (MetO). Can occur at either methionine residue. |

| H-Met-Met(O)-Ala-OH (mono-oxidation) | +16.00 | LC-MS/MS, HPLC-UV | ||

| Di-Oxidized Methionine | H-Met(O₂)-Met-Ala-OH (di-oxidation) | +32.00 | LC-MS/MS, HPLC-UV | Methionine sulfone (MetO₂). |

| H-Met-Met(O₂)-Ala-OH (di-oxidation) | +32.00 | LC-MS/MS, HPLC-UV | ||

| Deamidation | (Not applicable to this compound as it lacks Asn/Gln) | N/A | N/A | N/A |

| Epimerization | e.g., H-D-Met-Met-Ala-OH | 0.00 (for Met) | Chiral Chromatography, NMR | Difficult to detect by standard LC-MS unless specific chiral methods are used. Methionine is chiral. |

| Residual Solvents/Salts | e.g., Acetonitrile, TFA, NaCl | Varies | GC-MS, IC, HPLC-UV | Typically assessed by specific methods or as part of general purity analysis. |

Note: Mass shifts are approximate and based on the addition of oxygen atoms. The exact mass shifts will depend on the specific isotopes and precise molecular weights.

H Met Met Ala Oh As a Research Tool and Model System

Application as a Reference Standard in Analytical Chemistry

H-Met-Met-Ala-OH, or closely related peptides like Met-Arg-Phe-Ala (MRFA), are employed as reference standards in analytical chemistry, particularly in mass spectrometry (MS) and high-performance liquid chromatography (HPLC) thermofisher.comcymitquimica.comnih.gov. These standards are essential for calibrating instruments, validating analytical methods, and ensuring the accuracy of quantitative and qualitative analyses of peptides and amino acids. For example, MRFA has been used as a calibration standard in mass spectrometry for ion trap and Orbitrap instruments thermofisher.com. The precise mass and known sequence of such reference peptides allow researchers to identify and quantify analytes in complex biological samples usp.orgpromega.de. Amino acid analysis, often performed using HPLC, also relies on reference standards to confirm the composition of synthesized peptides psu.eduresearchgate.netnih.gov.

Use in Mechanistic Studies of Protease Specificity

The sequence of amino acids in a peptide dictates its interaction with enzymes, including proteases. Methionine residues, particularly at the N-terminus, are recognized by specific enzymes like methionine aminopeptidase (B13392206) (MAP). MAP can cleave N-terminal methionine if the adjacent amino acid has a small side chain, such as alanine (B10760859) uniprot.orgnih.govnih.govwikipedia.org. The sequence Met-Ala is a known substrate motif for certain aminopeptidases. Studies investigating protease specificity often utilize peptides with defined sequences, like this compound, to understand cleavage sites and enzyme mechanisms. For instance, research on protease cleavage sites uses methods that profile N-termini, identifying products of proteolytic cleavage nih.gov. Methionine's susceptibility to oxidation can also influence protease interactions, with oxidized methionine residues potentially altering substrate or inhibitor binding iris-biotech.dequt.edu.au.

Contribution to Structure-Activity Relationship (SAR) Studies of Related Peptides

This compound, or peptides with similar sequences, can be valuable in Structure-Activity Relationship (SAR) studies. SAR investigations aim to correlate specific structural features of a molecule with its biological activity or other properties. By systematically modifying a peptide sequence, such as altering amino acids or their positions, researchers can identify which structural elements are crucial for a particular function nih.goviris-biotech.deacs.org. For example, studies on anti-angiogenic peptides have shown that substituting methionine residues can significantly alter the peptide's potency nih.gov. Similarly, the incorporation of unnatural amino acids or modifications to methionine, like oxidation, are used to probe SAR, understanding how changes in structure affect activity, stability, or other characteristics iris-biotech.deresearchgate.netacs.org.

Compound List:

this compound (The primary subject of this article)

Methionine (Met)

Alanine (Ala)

Met-Arg-Phe-Ala (MRFA)

L-Alanyl-L-methionine (Ala-Met)

H-Met-Ala-OH

H-Met-Arg-Phe-OH

H-Met-Arg-Phe-Ala-OH

H-Ile-Met-OH

H-Met-Ala-Ser-OH

H-Met-Arg-Phe-OH

H-Met-Ala-OH peptide

Met-Ser-Ala (MAS)

H-Ser-Leu-Lys-Met-Ala-Asp-Pro-Asn-Arg-Phe-Arg-Gly-Lys-Asp-Leu-Pro-NH2 (Epitope peptide)

H-Met-Ala-OH formiate salt

S-methylmethionine (vitamin U)

Norleucine (Nle)

Azidohomoalanine (Aha)

Methionine sulfoxide (B87167) (Met(O))

Methionine sulfone (Met(O2))

Methoxinine (Mox)

Diketopiperazines (DKP)

Cysteine

Lysine

Arginine

Phenylalanine

Glycine

Serine

Threonine

Valine

Leucine

Isoleucine

Proline

Tryptophan

Tyrosine

Aspartic acid

Asparagine

Glutamic acid

Glutamine

Histidine

Pyroglutamate

Homocysteine

Homoserine

Norvaline

Ornithine

Penicillamine

Pyroglutamate

D-amino acids (general)

N-formylmethionine

Future Research Directions and Translational Perspectives Academic Focus

Design and Synthesis of H-Met-Met-Ala-OH Derivatives and Mimetics

Future research will likely focus on the rational design and synthesis of derivatives and peptidomimetics of this compound to enhance its intrinsic properties or introduce new functionalities. A primary motivation for creating derivatives is to improve metabolic stability, as natural peptides are often susceptible to rapid degradation by proteases in biological systems.

Strategies for Derivative Synthesis:

Backbone Modifications: Introducing non-natural amino acids or altering the peptide backbone can confer resistance to enzymatic cleavage.

Side-Chain Modifications: The thioether groups of the methionine residues are prone to oxidation. nih.gov Derivatives could involve replacing methionine with oxidation-resistant analogues like norleucine or modifying the sulfur atom to create sulfoxides or sulfones, which could also modulate biological activity.

Peptidomimetics are compounds designed to mimic the three-dimensional structure and biological activity of a peptide but with a modified, non-peptidic chemical structure. wikipedia.org The development of this compound mimetics could lead to compounds with improved oral bioavailability and longer half-lives. This involves replacing amide bond isosteres or designing scaffolds that position key functional groups in a similar spatial arrangement to the parent tripeptide. wikipedia.org

Table 1: Potential Modifications for this compound Derivatives

| Modification Type | Example | Rationale |

|---|---|---|

| Backbone Modification | N-methylation of a peptide bond | Increase proteolytic stability; modulate conformation |

| Side-Chain Analogue | Replacement of Met with Norleucine | Remove oxidizable sulfur group; increase hydrophobicity |

| Terminal Capping | N-terminal acetylation | Block aminopeptidase (B13392206) degradation; neutralize charge |

| Cyclization | Head-to-tail cyclization | Enhance conformational rigidity and stability |

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency

The synthesis of this compound and its derivatives is foundational to its study. While standard Solid-Phase Peptide Synthesis (SPPS) is a well-established method, future research will aim to develop more efficient, sustainable, and scalable synthetic routes. wikipedia.org

A significant challenge in synthesizing methionine-containing peptides is the potential for oxidation of the methionine side chain during synthesis and cleavage steps. nih.gov Novel methodologies are being explored to mitigate this issue. For instance, the inclusion of scavenger additives or the use of specific solvent systems during SPPS can help prevent unwanted oxidation. nih.gov One study demonstrated that adding 10% tetrahydrothiophene (THT) to the solvent during SPPS significantly decreased the formation of the oxidized methionine byproduct. nih.gov

Furthermore, the development of greener chemical processes is a priority. This includes minimizing the use of hazardous reagents and solvents, which are common in traditional peptide synthesis. researchgate.netrsc.org Liquid-phase synthesis or enzymatic synthesis methods, which operate under milder conditions, present viable alternatives for producing this compound with higher purity and less environmental impact.